molecular formula C13H11NO B1268431 2,3-Dihydrobenzo[g]quinolin-4(1H)-one CAS No. 21516-07-4

2,3-Dihydrobenzo[g]quinolin-4(1H)-one

Cat. No.: B1268431
CAS No.: 21516-07-4
M. Wt: 197.23 g/mol
InChI Key: AIBRSQPCCIXKIF-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzo[g]quinolin-4(1H)-one, also known as 2,3-DHBAQ, is a naturally occurring compound found in various plants and animals. It is a member of the benzo[g]quinoline family of compounds, and as such, has a wide range of biological activities. In recent years, 2,3-DHBAQ has been studied for its potential therapeutic applications, with a particular focus on its anti-inflammatory and anti-cancer activities.

Scientific Research Applications

Photochromic Properties and Biological Activity

2,3-Dihydrobenzo[g]quinolin-4(1H)-one has been studied for its photochromic properties under anaerobic conditions, exhibiting reversible color changes. This change is attributed to the formation of fluorescent dihydrobenzo[b]acridin-(5H)-ones. Additionally, these compounds have shown potential biological activity. The photoreaction process is stereoselective, producing major and minor isomers. Interestingly, oxidation products are formed in the presence of air, highlighting a distinct chemical behavior of these compounds (Larina et al., 2010).

Green Chemistry Synthesis

There's been a focus on synthesizing 1-aryl-4-benzo[f]quinoline derivatives, including derivatives of this compound, using environmentally friendly methods. For example, a one-pot synthesis in PEG-400 as a catalyst and solvent was developed, aligning with the principles of green chemistry due to its milder conditions and simple process (Zhang Zhang, 2011).

Advanced Synthesis Techniques

Recent advancements have enabled the efficient synthesis of 3-carbonyl-quinolin-4(1H)-one derivatives, a category that includes this compound. This process uses Cu-catalyzed aza-Michael addition and cyclization, yielding high yields under mild conditions (Kang et al., 2018).

Utility in Heterocyclic Synthesis

This compound is also used in the synthesis of various heterocyclic compounds. Thiosemicarbazides, for example, have been employed in reactions with this compound to produce diverse pharmacophoric motifs, contributing to the development of potential therapeutic agents (Azab & Saad, 2016).

Methodological Innovations

Innovative synthesis methods for 4-Aryl-3,4-dihydrobenzo[g]quinoline-2,5,10(1H)-triones have been developed. These methods involve cyclocondensation and utilize green mediums like ethanol, avoiding hazardous solvents and catalysts, which is significant for sustainable chemical processes (Kamalifar & Kiyani, 2020).

Structural and Spectral Analysis

Comprehensive studies on the molecular structure and spectral properties of related compounds, like 2,3-dihydrobenzo[h][1,6]naphthyridin-4-(1H)-ones, have been conducted. These studies provide deep insights into the chemical properties and potential applications of these compounds in various fields (Mikhailitsyn et al., 1975).

Computational Chemistry Applications

Computational studies have been utilized to understand the structure and reactivity of benzo[g]quinoline derivatives. Such studies help in predicting the behavior of these compounds under various conditions, enhancing their application in scientific research (Trilleras et al., 2017).

Safety and Hazards

While specific safety and hazard information for “2,3-Dihydrobenzo[g]quinolin-4(1H)-one” is not available in the retrieved sources, it’s always recommended to handle such compounds with care, using personal protective equipment and avoiding ingestion, inhalation, and contact with skin, eyes, or clothing .

Future Directions

Future directions for “2,3-Dihydrobenzo[g]quinolin-4(1H)-one” could involve exploring green chemistry and alternative strategies to prepare diverse derivatives . Additionally, the development of more efficient, inexpensive, and reusable catalysts for its synthesis could be a promising area of research .

Properties

IUPAC Name

2,3-dihydro-1H-benzo[g]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-13-5-6-14-12-8-10-4-2-1-3-9(10)7-11(12)13/h1-4,7-8,14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBRSQPCCIXKIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC3=CC=CC=C3C=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345849
Record name 2,3-Dihydrobenzo[g]quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21516-07-4
Record name 2,3-Dihydrobenzo[g]quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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